N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-4-methylbenzamide
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Overview
Description
N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-4-methylbenzamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a pyrimidine ring, which is further connected to a benzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-4-methylbenzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as urea and β-ketoesters under acidic or basic conditions.
Functional Group Introduction: The amino, hydroxyl, and methyl groups are introduced onto the pyrimidine ring through various substitution reactions. For example, nitration followed by reduction can introduce the amino group, while hydroxylation can be achieved using oxidizing agents.
Coupling with Benzamide: The final step involves coupling the functionalized pyrimidine ring with a benzamide derivative through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like SnCl2 or H2/Pd.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, H2O2
Reducing Agents: SnCl2, H2/Pd, NaBH4
Coupling Reagents: EDCI, DCC, HATU
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of a nitro group yields an amine.
Scientific Research Applications
N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s structure allows it to interact with various biological macromolecules, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-3-methylbenzamide
- N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-hydroxybenzamide
- N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide
Uniqueness
N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-4-methylbenzamide is unique due to its specific substitution pattern on the pyrimidine ring and the benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
61581-42-8 |
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Molecular Formula |
C13H14N4O2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
N-(2-amino-5-hydroxy-6-methylpyrimidin-4-yl)-4-methylbenzamide |
InChI |
InChI=1S/C13H14N4O2/c1-7-3-5-9(6-4-7)12(19)16-11-10(18)8(2)15-13(14)17-11/h3-6,18H,1-2H3,(H3,14,15,16,17,19) |
InChI Key |
JYHXFUKJZPYYBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=NC(=C2O)C)N |
Origin of Product |
United States |
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